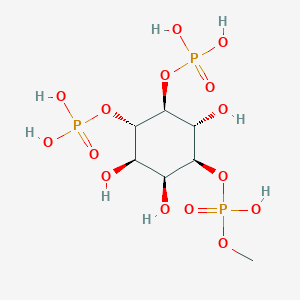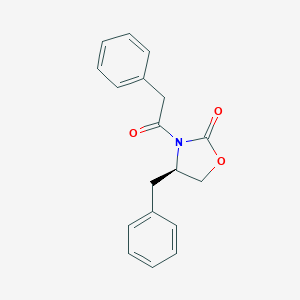
1-Monomethylphosphoinositol 4,5-bisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Monomethylphosphoinositol 4,5-bisphosphate (1M-PIP2) is a phospholipid molecule that plays an important role in cell signaling pathways. It is a derivative of phosphatidylinositol 4,5-bisphosphate (PIP2) that is found in the plasma membrane of cells. 1M-PIP2 is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
1-Monomethylphosphoinositol 4,5-bisphosphate acts as a second messenger in cell signaling pathways. It binds to and regulates the activity of various proteins, including ion channels and enzymes. When 1-Monomethylphosphoinositol 4,5-bisphosphate is cleaved by PLC, it produces DAG and IP3, which activate protein kinase C (PKC) and release calcium from intracellular stores, respectively. These signaling events can lead to changes in cellular behavior, such as gene expression, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-Monomethylphosphoinositol 4,5-bisphosphate has been shown to have a variety of biochemical and physiological effects. It has been implicated in the regulation of ion channels, cytoskeletal dynamics, and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has also been shown to play a role in insulin secretion and glucose metabolism. In addition, it has been shown to be involved in the regulation of neurotransmitter release and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Monomethylphosphoinositol 4,5-bisphosphate in lab experiments is that it is a specific and potent activator of certain ion channels, such as KATP and VGCC. This allows researchers to study the effects of channel activation on cellular behavior. However, one limitation is that the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate can be challenging and expensive, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 1-Monomethylphosphoinositol 4,5-bisphosphate. One area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in cancer. It has been shown to be involved in the regulation of cell proliferation and apoptosis, and may be a potential target for cancer therapy. Another area of interest is the role of 1-Monomethylphosphoinositol 4,5-bisphosphate in insulin secretion and glucose metabolism. Further research may lead to new treatments for diabetes. Finally, the development of new methods for the synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate may make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 1-Monomethylphosphoinositol 4,5-bisphosphate involves the methylation of the inositol ring of PIP2. This can be achieved through chemical or enzymatic methods. One common method involves the use of S-adenosylmethionine (SAM), a methyl donor, and a phospholipase C (PLC) enzyme that cleaves PIP2 into 1,2-diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). The IP3 is then methylated by the SAM to produce 1-Monomethylphosphoinositol 4,5-bisphosphate.
Aplicaciones Científicas De Investigación
1-Monomethylphosphoinositol 4,5-bisphosphate has been used extensively in scientific research to study various cellular processes. It has been shown to play a role in regulating ion channels, such as the ATP-sensitive potassium channel (KATP), and the voltage-gated calcium channel (VGCC). It has also been implicated in the regulation of cytoskeletal dynamics and cell migration. 1-Monomethylphosphoinositol 4,5-bisphosphate has been used in studies of cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
113872-20-1 |
|---|---|
Nombre del producto |
1-Monomethylphosphoinositol 4,5-bisphosphate |
Fórmula molecular |
C7H17O15P3 |
Peso molecular |
434.12 g/mol |
Nombre IUPAC |
methyl [(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C7H17O15P3/c1-19-25(17,18)22-5-2(8)3(9)6(20-23(11,12)13)7(4(5)10)21-24(14,15)16/h2-10H,1H3,(H,17,18)(H2,11,12,13)(H2,14,15,16)/t2-,3+,4+,5-,6-,7-/m0/s1 |
Clave InChI |
AYDUDQWKUZVAGV-ARYBSUEZSA-N |
SMILES isomérico |
COP(=O)(O)O[C@H]1[C@H]([C@H]([C@@H]([C@H]([C@@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
SMILES canónico |
COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O |
Sinónimos |
1-monomethylphosphoinositol 4,5-bisphosphate MeInsP3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B51874.png)



![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
